molecular formula C18H19N3O3S B2706473 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 872695-41-5

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B2706473
CAS No.: 872695-41-5
M. Wt: 357.43
InChI Key: MMPVUFFFKYIWAJ-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxole moiety with a pyridazine ring, linked via a sulfanyl group to a cyclopentylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound.

    Coupling Reaction: The benzodioxole and pyridazine moieties are then coupled using a sulfanyl linker, often under conditions involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Cyclopentylacetamide: The final step involves the acylation of the coupled intermediate with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfanyl and pyridazine moieties.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its unique structure and potential bioactivity.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the pyridazine ring could engage in hydrogen bonding or π-π stacking interactions. These interactions could modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is unique due to its combination of a benzodioxole moiety with a pyridazine ring and a sulfanyl linker. This structure is not commonly found in other compounds, making it a valuable scaffold for the development of new therapeutic agents with potentially novel mechanisms of action.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPVUFFFKYIWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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